molecular formula C13H17N5O2 B11848803 Adenosine, N-cyclopropyl-2',3'-dideoxy- CAS No. 120503-31-3

Adenosine, N-cyclopropyl-2',3'-dideoxy-

Cat. No.: B11848803
CAS No.: 120503-31-3
M. Wt: 275.31 g/mol
InChI Key: IZKSHNCTSLXXDD-VHSXEESVSA-N
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Description

Adenosine, N-cyclopropyl-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which significantly alters its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, N-cyclopropyl-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor, followed by deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . The process may also involve the use of bromoethane or 3-bromopropanenitrile as alkylating agents to prepare the ribonucleoside 2’,3’-bisxanthates .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly and low-cost reagents is preferred to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-cyclopropyl-2’,3’-dideoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Adenosine, N-cyclopropyl-2’,3’-dideoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of adenosine, N-cyclopropyl-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxyadenosine: Lacks a hydroxyl group at the 3’ position.

    2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at both the 2’ and 3’ positions.

    2’,3’-Didehydro-2’,3’-dideoxyadenosine: Contains a double bond between the 2’ and 3’ positions in addition to lacking hydroxyl groups.

Uniqueness

Adenosine, N-cyclopropyl-2’,3’-dideoxy- is unique due to the presence of the N-cyclopropyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

120503-31-3

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

[(2S,5R)-5-[6-(cyclopropylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C13H17N5O2/c19-5-9-3-4-10(20-9)18-7-16-11-12(17-8-1-2-8)14-6-15-13(11)18/h6-10,19H,1-5H2,(H,14,15,17)/t9-,10+/m0/s1

InChI Key

IZKSHNCTSLXXDD-VHSXEESVSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC4CC4

Canonical SMILES

C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CCC(O4)CO

Origin of Product

United States

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